molecular formula C11H13FN2 B13287502 5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile

5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile

Cat. No.: B13287502
M. Wt: 192.23 g/mol
InChI Key: PCXAMZFSJYAOAP-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile is an organic compound with the molecular formula C11H13FN2. It is a fluorinated derivative of benzonitrile, characterized by the presence of a fluoro group and an amino group substituted with a 2-methylpropyl chain. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the amino group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluorobenzonitrile: Similar structure but lacks the 2-methylpropyl substitution.

    Methyl 5-amino-2-fluorobenzoate: Contains a methyl ester group instead of the nitrile group.

    5-Fluoro-2-{[(2-methylpropyl)(pentan-3-yl)amino]methyl}benzene-1-carbothioamide: Similar structure with additional substitutions

Uniqueness

5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluoro and 2-methylpropyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

5-fluoro-2-(2-methylpropylamino)benzonitrile

InChI

InChI=1S/C11H13FN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,14H,7H2,1-2H3

InChI Key

PCXAMZFSJYAOAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

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